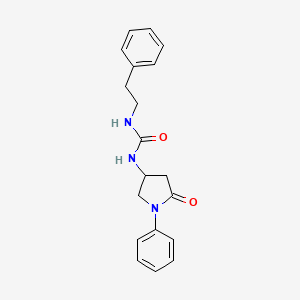
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide, commonly known as BTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. BTF is a synthetic compound that has been synthesized through a multi-step organic synthesis process.
作用機序
The mechanism of action of BTF is not fully understood. However, it is believed that BTF exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. BTF has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. BTF has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. BTF has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of certain enzymes. Additionally, BTF has been shown to reduce neuronal cell death by inhibiting the activity of certain enzymes involved in cellular processes.
実験室実験の利点と制限
BTF has several advantages for lab experiments. BTF is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes. BTF has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, BTF has some limitations for lab experiments. BTF has poor solubility in water, which can limit its use in certain experiments. Additionally, BTF has a short half-life in vivo, which can limit its effectiveness in certain animal studies.
将来の方向性
There are several future directions for BTF research. BTF has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Future studies could focus on optimizing the synthesis of BTF to improve its yield and purity. Additionally, future studies could focus on developing BTF analogs with improved solubility and longer half-life. Furthermore, future studies could focus on elucidating the mechanism of action of BTF to better understand its effects on cellular processes. Overall, BTF has significant potential as a small molecule for biomedical research, and further studies are needed to fully understand its potential applications.
合成法
BTF is synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of 2,6-difluorobenzoyl chloride with 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with thionyl chloride to yield the final product, BTF. The synthesis of BTF has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
BTF has been extensively studied for its potential applications in biomedical research. BTF has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BTF has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BTF has been shown to have neuroprotective properties by reducing neuronal cell death.
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKJIGPOPWHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)

![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2870243.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)


![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2870250.png)


methanone](/img/structure/B2870255.png)
![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)
![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)